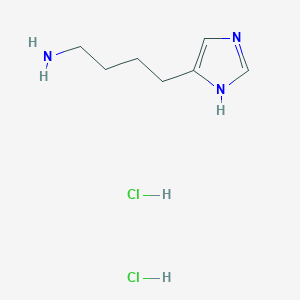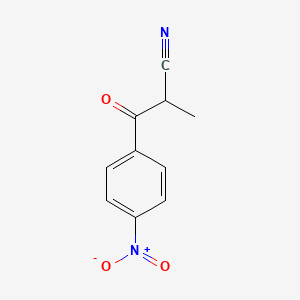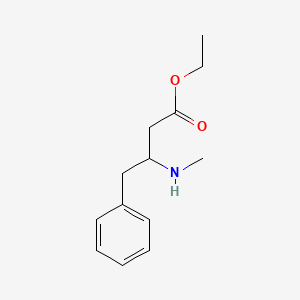![molecular formula C10H9N3O4 B13519774 3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylicacid](/img/structure/B13519774.png)
3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both pyrazole and pyrimidine rings. This compound is known for its significant photophysical properties and has attracted attention in medicinal chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclization of substituted pyrazoles with appropriate reagents. One common method includes the reaction of substituted N-amino pyridines with ethyl acetoacetate under acidic conditions . The reaction conditions often involve heating the mixture to promote cyclization and formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is considered in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of materials with specific photophysical properties, such as fluorescent probes
Wirkmechanismus
The mechanism of action of 3-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares a similar core structure but lacks the ethoxycarbonyl and carboxylic acid groups.
Pyrazolo[5,1-c]-1,2,4-triazines: Another class of heterocyclic compounds with similar reactivity but different ring structures.
Pyrazolo[1,5-a]-1,3,5-triazines: Similar in structure but with additional nitrogen atoms in the ring.
Uniqueness
3-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H9N3O4 |
|---|---|
Molekulargewicht |
235.20 g/mol |
IUPAC-Name |
3-ethoxycarbonylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H9N3O4/c1-2-17-10(16)6-5-11-13-4-3-7(9(14)15)12-8(6)13/h3-5H,2H2,1H3,(H,14,15) |
InChI-Schlüssel |
XCUXYOWVMNUVHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2N=C(C=CN2N=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![I+/--(Aminomethyl)bicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B13519752.png)

![4-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13519761.png)


